molecular formula C25H22N2O3S B12580616 3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester CAS No. 646053-50-1

3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester

Cat. No.: B12580616
CAS No.: 646053-50-1
M. Wt: 430.5 g/mol
InChI Key: SWYOFNNWAPRCME-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonic acid group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester typically involves multiple steps One common method includes the reaction of 3-pyridinesulfonic acid with phenyl chloroformate in the presence of a base to form the phenyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinesulfonic acid: A simpler analog without the phenyl ester and amino groups.

    6-Phenyl-2-[(1-phenylethyl)amino]pyridine: Lacks the sulfonic acid group.

    Phenyl esters of other sulfonic acids: Similar ester functionality but different core structures.

Uniqueness

3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

646053-50-1

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

phenyl 6-phenyl-2-(1-phenylethylamino)pyridine-3-sulfonate

InChI

InChI=1S/C25H22N2O3S/c1-19(20-11-5-2-6-12-20)26-25-24(31(28,29)30-22-15-9-4-10-16-22)18-17-23(27-25)21-13-7-3-8-14-21/h2-19H,1H3,(H,26,27)

InChI Key

SWYOFNNWAPRCME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)OC4=CC=CC=C4

Origin of Product

United States

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